molecular formula C20H18ClN3OS B2904420 N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226432-76-3

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2904420
CAS No.: 1226432-76-3
M. Wt: 383.89
InChI Key: VPUUBCGURQMEML-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline-based compound featuring:

  • A quinolin-4-amine core substituted at the 2-position with a thiomorpholine-4-carbonyl group.
  • A 3-chlorophenyl moiety attached to the 4-amino group. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine (oxygen instead of sulfur) or piperidine analogs. The sulfur atom may enhance lipophilicity and influence binding interactions compared to oxygen-containing analogs .

Properties

IUPAC Name

[4-(3-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-14-4-3-5-15(12-14)22-18-13-19(20(25)24-8-10-26-11-9-24)23-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUUBCGURQMEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone, which is significant in medicinal chemistry for its diverse biological properties. The molecular formula is C19H22ClN3O3SC_{19}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 393.91 g/mol. Its structure includes:

  • Chlorophenyl Group : Enhances interaction with biological targets.
  • Thiomorpholine-4-carbonyl Group : Potentially increases bioactivity through modulation of enzyme interactions.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells, suggesting a potential mechanism for this compound as well.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have demonstrated:

  • Inhibition of Cell Proliferation : IC50 values ranging from 1 µM to 74 µM against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) .
  • Mechanisms of Action : Induction of cell cycle arrest and apoptosis through modulation of mitochondrial pathways and reactive oxygen species (ROS) production .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties, with studies showing:

  • Broad-Spectrum Activity : Effective against various bacterial strains and fungi.
  • Potential as Antimalarial Agents : Some derivatives have shown activity against Plasmodium species, indicating possible applications in treating malaria .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the activity of similar quinoline derivatives against A549 lung cancer cells, reporting IC50 values ranging from 1.02 µM to 74.28 µM . The presence of specific substituents was found to enhance activity significantly.
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial efficacy of thiomorpholine-containing quinolines, revealing promising results against both Gram-positive and Gram-negative bacteria . The structure-activity relationship indicated that modifications at the phenyl ring could enhance antibacterial potency.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinoline Core : Utilizing precursors such as anilines and carbonyl compounds.
  • Introduction of Functional Groups : Electrophilic substitutions are employed to introduce the chlorophenyl and thiomorpholine groups.

Table 1: Summary of Biological Activities

Activity TypeDescriptionIC50 Range (µM)
AnticancerInhibition of A549 cell proliferation1.02 - 74.28
AntimicrobialBroad-spectrum activity against bacteriaVaries
AntimalarialActivity against Plasmodium speciesVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Quinoline 2-Position

Key Compounds:
Compound Name Substituent at C2 Molecular Weight Key Properties/Activity Reference
Target Compound Thiomorpholine-4-carbonyl Not reported Undisclosed (structural focus) -
PZ-1643 (Derivative 19) (3-Chlorophenyl)sulfonyl Not reported Dual 5-HT6/D3R antagonist activity
N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Trifluoromethyl 322.72 Synthetic intermediate
7-Chloro-N-(pyrazin-2-yl)quinolin-4-amine derivatives Pyrimidinyl-diaza rings 413–533 Improved aqueous solubility

Analysis :

  • Thiomorpholine vs. Sulfonyl Groups : Sulfonyl-containing compounds (e.g., PZ-1643) are associated with receptor antagonism, while thiomorpholine’s sulfur may enhance membrane permeability or metal-binding capacity.
  • Trifluoromethyl vs. Thiomorpholine : The electron-withdrawing CF₃ group () likely reduces basicity compared to the thiomorpholine-carbonyl, which has a polarizable sulfur atom.

Amine Fragment Modifications

Key Compounds:
Compound Name Amine Fragment Yield (%) Melting Point (°C) Reference
(S)-1-((3-Chlorophenyl)sulfonyl)-N-(pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Pyrrolidin-3-yl 57 3.85
7-Chloro-N-(aminoethoxyethyl)quinolin-4-amine Aminoethoxyethyl Not reported Not reported
N-(3,4-dichlorophenyl)imidazo[4,5-c]quinolin-4-amine derivatives Norbornanyl/adamantanyl 11–78 Not reported

Analysis :

  • Pyrrolidine vs.
  • Aminoethoxyethyl Chains: Hydrophilic chains () improve aqueous solubility, whereas thiomorpholine balances lipophilicity and polarity.
Antimalarial and Antiproliferative Agents:
Compound Name Biological Activity (IC₅₀) Reference
7-Chloro-N-(2-aminoethoxyethyl)quinolin-4-amine 48 nM (P. falciparum culture)
Quinoline-oxadiazole analogs Sub-µM Bcl-2 inhibition
4-Aminoquinoline-piperidines Antiplasmodial activity (NF54/K1)

Analysis :

  • The target compound’s thiomorpholine group may confer unique pharmacokinetic properties compared to piperidine-based antiplasmodial agents () or hydrophilic aminoethoxy derivatives ().

Research Findings and Trends

Sulfur vs.

Substituent Position: The 3-chlorophenyl group at the 4-amino position is a common feature in bioactive quinolines (e.g., PZ-1643 in ), suggesting its role in target binding.

Yield and Solubility : Thiomorpholine derivatives are underrepresented in the literature compared to sulfonyl or piperidine analogs, indicating a gap in synthetic optimization studies (–8).

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